6-Methyl-N-octyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Overview
Description
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- typically involves the reaction of pyrido[1,2-a]pyrimidine derivatives with various reagents under controlled conditions. One common method includes the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones . This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting its broad functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrido[1,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the catalytic photoredox C-H arylation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborates is a notable reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the metal-free C-3 chalcogenation reaction yields 3-ArS/ArSe derivatives in high yields .
Scientific Research Applications
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anticancer properties.
Medicine: Its derivatives are being explored for their potential therapeutic applications, particularly in oncology.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids: These derivatives have been studied for their analgesic properties.
Uniqueness
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- stands out due to its broad functional group tolerance and high yields in synthetic reactions. Its diverse biological activities and potential therapeutic applications further highlight its uniqueness in the field of medicinal chemistry.
Properties
CAS No. |
125055-59-6 |
---|---|
Molecular Formula |
C18H25N3O2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
6-methyl-N-octyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C18H25N3O2/c1-3-4-5-6-7-8-12-19-17(22)15-13-20-16-11-9-10-14(2)21(16)18(15)23/h9-11,13H,3-8,12H2,1-2H3,(H,19,22) |
InChI Key |
GITXJJGLSZCFIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C |
Key on ui other cas no. |
125055-59-6 |
Synonyms |
2-methyl-N-octyl-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene-9 -carboxamide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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